molecular formula C7H5F5N2S2 B2677720 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione CAS No. 1211526-90-7

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione

Cat. No. B2677720
CAS RN: 1211526-90-7
M. Wt: 276.24
InChI Key: HMUGFBPMCCLOGO-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are known for their wide range of biological activities . They are characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are also known as 1, 3-diazole .


Synthesis Analysis

A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives bearing natural product substructures has been successfully synthesized . These newly synthesized derivatives were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectral data .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectral data . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzimidazole derivatives have been screened as antitumor agents against various human tumor cell lines using MTT cell proliferation assays . Some of these compounds can effectively inhibit the growth of these cancerous cells .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Activity

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione: derivatives have been synthesized and evaluated for their antitumor properties . These compounds exhibit promising activity against cancer cell lines, including A549, HCC1937, and MDA-MB-468. Notably, compound 5b demonstrated the most potent inhibition (IC50 = 2.6 μM). Further investigations into the structure-activity relationships (SAR) of these derivatives are ongoing.

Urease Inhibition

Benzimidazole derivatives, including those containing the 5-pentafluorosulfanyl substituent, have been explored as urease inhibitors . Urease is an enzyme involved in urea hydrolysis, and inhibiting it can have therapeutic implications. The design and synthesis of novel benzimidazole derivatives, such as 5-pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione, contribute to this field.

Regiocontrolled Synthesis of Imidazoles

Imidazoles play a crucial role in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance . While not specific to our compound, understanding imidazole synthesis methods can inform the design and preparation of related derivatives.

Computational Chemistry

Computational studies explore the electronic structure, reactivity, and thermodynamics of 5-pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential interactions with other molecules.

Mechanism of Action

While the specific mechanism of action for “5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione” is not available, benzimidazole derivatives have been found to exhibit antitumor activity. For instance, compound 5b induced apoptosis of HCC1937 cells with increased solution concentration .

Future Directions

The development of new benzimidazole derivatives with improved biological activities is an active area of research . Given their wide range of biological activities, benzimidazole derivatives are promising candidates for the development of new drugs .

properties

IUPAC Name

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUGFBPMCCLOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione

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